N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a furan ring, a morpholine ring, and a sulfonamide group
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-14-4-6-15(7-5-14)24(20,21)18-13-16(17-3-2-10-23-17)19-8-11-22-12-9-19/h2-7,10,16,18H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSYRDPQKSEGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate electrophile.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is thought to involve inhibition of bacterial enzymes, thereby disrupting metabolic processes essential for bacterial growth .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Its structural components are believed to enhance its binding affinity to specific molecular targets involved in cancer progression .
Pharmacological Studies
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent. Its sulfonamide group is known to enhance solubility and bioavailability, which are critical factors in drug design .
Enzyme Interaction Studies
This compound serves as a valuable probe in biological research for studying enzyme interactions. It is utilized to investigate the binding affinities of various enzymes, contributing to a better understanding of enzyme kinetics and inhibition mechanisms .
Cellular Pathway Analysis
The compound is employed in cellular pathway studies to elucidate the roles of specific proteins and enzymes in cellular signaling pathways. This application aids researchers in identifying potential therapeutic targets for various diseases .
Synthesis of Complex Organic Molecules
In industrial chemistry, this compound is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis .
Pharmaceutical Production
The compound is also significant in pharmaceutical production processes, where it can be utilized to synthesize other active pharmaceutical ingredients (APIs). Its ability to undergo specific chemical transformations makes it an essential component in the development of new drugs .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agent | Effective against bacteria; induces apoptosis |
| Biological Research | Enzyme interaction studies; cellular pathway analysis | Enhances understanding of enzyme kinetics |
| Industrial Applications | Synthesis of complex organic molecules; pharmaceutical production | Versatile building block; aids drug development |
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the furan and morpholine rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide
- N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a furan ring, morpholine ring, and sulfonamide group, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological activities based on diverse research findings.
1. Chemical Structure and Synthesis
Chemical Structure:
The compound features a furan ring, a morpholine ring, and a sulfonamide group, contributing to its unique biological properties.
Synthesis:
The synthesis typically involves multiple steps:
- Formation of the Furan Ring: Achieved through methods such as the Paal-Knorr synthesis.
- Introduction of the Morpholine Ring: Accomplished via nucleophilic substitution reactions.
- Sulfonamide Formation: The final step involves reacting an intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.
The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the furan and morpholine rings enhance binding affinity and specificity.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations.
3.2 Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines.
These values indicate that the compound is comparable to established chemotherapeutics like doxorubicin in terms of potency.
3.3 Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, which is crucial for its application in drug development. It shows promise as a potential inhibitor of carbonic anhydrase, an enzyme involved in numerous physiological processes.
4. Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells: A study reported that this compound induced apoptosis in MCF-7 breast cancer cells, demonstrating its potential as an anticancer agent .
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its unique chemical structure facilitates interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
